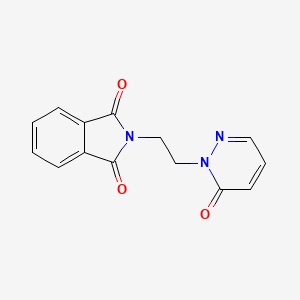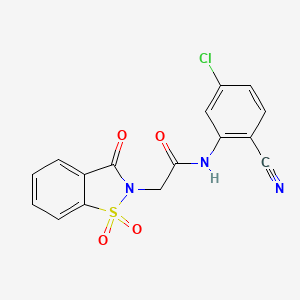
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide, also known as DFP-PA-1, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide involves the inhibition of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to inhibit the activation of these pathways, leading to the suppression of cancer cell growth, inflammation, and neuroinflammation.
Biochemical and Physiological Effects:
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer research, (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide in lab experiments include its high purity, stability, and specificity. (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to have low toxicity and high selectivity for its target pathways. The limitations of using (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide in lab experiments include its high cost and limited availability.
Future Directions
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has shown promise in various scientific research fields, and future directions for its research include the identification of its target proteins and the optimization of its synthesis method for higher yield and lower cost. Additionally, further research is needed to investigate the potential therapeutic applications of (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide in other diseases, including cardiovascular disease and metabolic disorders.
Synthesis Methods
The synthesis of (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide involves the reaction of 2,5-difluorobenzaldehyde with 4-phenyl-1H-pyrazole in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with N-(2-bromoethyl)acrylamide to yield (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide. The synthesis method of (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been reported in various scientific journals and has been optimized for high yield and purity.
Scientific Research Applications
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-18-7-8-19(22)16(12-18)6-9-20(26)23-10-11-25-14-17(13-24-25)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2,(H,23,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZPJWHWDFXVPO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C=CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)/C=C/C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2832953.png)

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832955.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2832962.png)

![[2-(2-Methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2832967.png)
![N-(3-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2832968.png)
![1-(4-Chlorophenyl)-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2832969.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)

